2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the fluorophenyl, oxoethyl, sulfanyl, methylphenyl, and phenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(2-iodophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the fluorophenyl group in 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique chemical and biological properties compared to its analogs with different halogen substituents. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O2S2/c1-17-11-13-18(14-12-17)21-15-33-25-24(21)26(32)30(19-7-3-2-4-8-19)27(29-25)34-16-23(31)20-9-5-6-10-22(20)28/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZPTGRFCLLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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